molecular formula C20H17N3O4 B4405651 (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate

Cat. No.: B4405651
M. Wt: 363.4 g/mol
InChI Key: IJQHCBKYYGRUIH-UHFFFAOYSA-N
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Description

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate is a complex organic compound that features both an oxadiazole ring and a pyrrolidine ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. For instance, phenylhydrazide can react with phenylacetic acid in the presence of a dehydrating agent like phosphorus oxychloride to form the oxadiazole ring.

  • Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a diketone. For example, phenylamine can react with 2,5-hexanedione to form the pyrrolidine ring.

  • Coupling of the Two Rings: : The final step involves coupling the oxadiazole and pyrrolidine rings. This can be achieved through a nucleophilic substitution reaction where the oxadiazole derivative reacts with a halogenated pyrrolidine derivative in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the oxadiazole ring, potentially converting it to an amine or other reduced forms.

  • Substitution: : The compound can undergo various substitution reactions, especially at the phenyl rings and the oxadiazole ring. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron(III) chloride. Nitration often involves nitric acid and sulfuric acid.

Major Products

    Oxidation: Quinones or other oxidized phenyl derivatives.

    Reduction: Amines or other reduced forms of the oxadiazole ring.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Research has indicated potential antiviral, antibacterial, and anticancer activities .

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxadiazole and pyrrolidine rings. These interactions can modulate biological pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 5-oxo-1-phenyl-2-pyrrolidinecarboxylate
  • (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 5-oxo-1-phenyl-4-pyrrolidinecarboxylate

Uniqueness

Compared to similar compounds, (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate is unique due to its specific substitution pattern and the presence of both an oxadiazole and a pyrrolidine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 5-oxo-1-phenylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c24-18-11-15(12-23(18)16-9-5-2-6-10-16)20(25)26-13-17-21-22-19(27-17)14-7-3-1-4-8-14/h1-10,15H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJQHCBKYYGRUIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)OCC3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate
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(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate

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